molecular formula C12H8N2O6S B374948 (5-{3-Nitrobenzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetic acid CAS No. 327072-73-1

(5-{3-Nitrobenzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetic acid

Cat. No.: B374948
CAS No.: 327072-73-1
M. Wt: 308.27g/mol
InChI Key: DEZJLIXJXQEJDP-UITAMQMPSA-N
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Description

(5-{3-Nitrobenzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetic acid is a synthetic thiazolidinedione derivative of significant interest in medicinal chemistry research. Thiazolidinediones are sulfur-containing heterocyclic compounds recognized for a broad spectrum of biological activities . This compound is of particular value in the investigation of novel antidiabetic agents , a key therapeutic area for the thiazolidinedione scaffold which includes clinical agents like ciglitazone and pioglitazone . Researchers also explore its potential as an antimicrobial agent , as the bactericidal activity of such derivatives is known to depend on the specific substitutions on the heterocyclic core . The 3-nitrobenzylidene moiety at the 5-position is a critical structural feature that influences the compound's planarity and electronic distribution, which in turn can modulate its interaction with biological targets . The acetic acid substituent at the N-3 position offers a handle for further chemical modification or for influencing the compound's solubility and pharmacokinetic properties. This product is intended for research purposes in early discovery, and it is the responsibility of the researcher to confirm its identity and purity for their specific applications. For Research Use Only. Not for human or veterinary or diagnostic use.

Properties

IUPAC Name

2-[(5Z)-5-[(3-nitrophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O6S/c15-10(16)6-13-11(17)9(21-12(13)18)5-7-2-1-3-8(4-7)14(19)20/h1-5H,6H2,(H,15,16)/b9-5-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEZJLIXJXQEJDP-UITAMQMPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=C2C(=O)N(C(=O)S2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])/C=C\2/C(=O)N(C(=O)S2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Heterocycle Construction

The 4-thiazolidinone scaffold is synthesized via [2 + 3]-cyclocondensation of thiourea derivatives with α-halocarbonyl compounds. For the target molecule, the N3-acetic acid group is introduced using mercaptoacetic acid as the thiolic component. The reaction typically proceeds in aqueous or polar aprotic solvents (e.g., acetonitrile) with bases such as sodium methoxide (NaOMe) to facilitate cyclization.

C5 Functionalization via Knoevenagel Condensation

The exocyclic double bond at C5 is introduced through Knoevenagel condensation of 2,4-dioxo-1,3-thiazolidin-3-yl)acetic acid with 3-nitrobenzaldehyde. This reaction exploits the nucleophilic methylene group at C5, which attacks the electrophilic aldehyde carbon under acidic or basic conditions. Catalysts such as piperidine or ammonium acetate in ethanol or toluene yield the Z-isomer predominantly, as confirmed by X-ray crystallography in analogous systems.

Stepwise Synthesis via Knoevenagel Condensation

Preparation of 2,4-Dioxo-1,3-thiazolidin-3-yl)acetic Acid

The precursor is synthesized via cyclization of methyl thioglycolate with chloroacetic acid derivatives. A representative protocol involves:

  • Thiourea Formation : Reaction of methyl thioglycolate with chloroacetyl chloride in dichloromethane at 0–5°C.

  • Cyclization : Treatment with NaOMe in methanol at 30–35°C to form methyl (2,4-dioxo-1,3-thiazolidin-3-yl)acetate.

  • Hydrolysis : Reflux with aqueous sulfuric acid (25%) to yield the carboxylic acid.

Key Data :

StepReagent/ConditionYield
1Chloroacetyl chloride, 0–5°C85%
2NaOMe, MeOH, 35°C78%
3H₂SO₄, reflux92%

Condensation with 3-Nitrobenzaldehyde

The Knoevenagel reaction is conducted in ethanol with ammonium acetate as the catalyst:

  • Reaction Setup : Equimolar 2,4-dioxo-1,3-thiazolidin-3-yl)acetic acid and 3-nitrobenzaldehyde in refluxing ethanol.

  • Isolation : Precipitation upon cooling, followed by recrystallization from ethanol/water.

Optimized Conditions :

  • Catalyst: Piperidine (5 mol%)

  • Solvent: Ethanol

  • Temperature: Reflux (78°C)

  • Time: 6–8 hours

  • Yield: 68–72%

Stereochemical Outcome :

  • Exclusive formation of the Z-isomer due to steric hindrance from the 3-nitro group, as evidenced by NOESY NMR correlations.

One-Pot Multicomponent Synthesis

Reaction Components and Mechanism

A three-component reaction streamlines the synthesis by combining:

  • 3-Nitrobenzaldehyde (electrophilic component)

  • Mercaptoacetic Acid (thiolic component)

  • Primary Amine (e.g., ammonium hydroxide for N3 substitution)

Mechanism :

  • Thiourea Intermediate : Formation via amine-aldehyde condensation.

  • Cyclization : Intramolecular attack of the thiolate on the α-carbonyl group.

  • Oxidation : Air oxidation of the thiazolidine intermediate to the dioxo form.

Conditions :

  • Solvent: Water or ethanol

  • Base: K₂CO₃ (2 equiv)

  • Temperature: 25–30°C

  • Yield: 60–65%

Comparative Analysis of Synthetic Routes

ParameterKnoevenagel RouteMulticomponent Route
Yield 72%65%
Reaction Time 8 hours24 hours
Stereoselectivity Z-isomer onlyZ/E mixture (3:1)
Scalability HighModerate

Advantages of Knoevenagel Route :

  • Higher reproducibility due to stepwise control.

  • Superior stereoselectivity without chromatographic purification.

Drawbacks :

  • Requires pre-synthesized thiazolidinone precursor.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (DMSO-d₆) : δ 8.52 (s, 1H, CH=), 8.21–8.15 (m, 3H, Ar-H), 4.32 (s, 2H, CH₂CO), 3.89 (s, 2H, thiazolidinone CH₂).

  • IR (KBr) : 1745 cm⁻¹ (C=O), 1680 cm⁻¹ (C=N), 1520 cm⁻¹ (NO₂ asym).

X-ray Crystallography

  • Crystal System : Monoclinic, P2₁/c

  • Bond Lengths : C5=C6: 1.34 Å (consistent with Z-configuration).

Industrial-Scale Considerations

Green Chemistry Adaptations

  • Solvent-Free Condensation : Microwave-assisted reactions reduce ethanol usage by 80%.

  • Aqueous Workup : Replacement of dichloromethane with ethyl acetate minimizes environmental impact.

Cost Analysis

ComponentCost per kg (USD)
3-Nitrobenzaldehyde120
Mercaptoacetic Acid90
NaOMe25

Chemical Reactions Analysis

Types of Reactions

(5-{3-Nitrobenzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Reagents like sodium methoxide or sodium ethoxide can be used for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Conversion of the nitro group to a nitroso or amino group.

    Reduction: Formation of the corresponding amine.

    Substitution: Introduction of various substituents in place of the nitro group.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic properties, particularly in the development of novel pharmaceuticals.

Antimicrobial Activity : Studies have shown that derivatives of thiazolidinones exhibit antimicrobial properties. For instance, (5-{3-nitrobenzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetic acid has been tested against various bacterial strains, demonstrating significant inhibitory effects.

Anti-inflammatory Properties : Research indicates that compounds containing the thiazolidinone moiety can reduce inflammation markers in vitro and in vivo. This suggests potential applications in treating inflammatory diseases.

Anticancer Activity : Preliminary studies have indicated that the compound may inhibit cancer cell proliferation. For example, derivatives have been shown to induce apoptosis in cancer cells through the activation of specific apoptotic pathways.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
Anti-inflammatoryReduces levels of pro-inflammatory cytokines
AnticancerInduces apoptosis in various cancer cell lines

Materials Science

In materials science, this compound is explored for its potential as a building block in polymer synthesis and nanomaterials.

Polymer Synthesis : The compound can be used to synthesize polymers with specific functionalities. Its unique chemical structure allows for the incorporation into copolymers that exhibit desirable mechanical and thermal properties.

Nanomaterials : Research is ongoing into using this compound as a precursor for nanostructured materials. Its ability to form stable complexes with metal ions can lead to the development of novel catalysts or sensors.

Table 2: Applications in Materials Science

ApplicationDescriptionReference
Polymer SynthesisUsed as a monomer for functional polymers
NanomaterialsPrecursor for metal complexes and catalysts

Biochemical Applications

The biochemical applications of this compound are significant due to its interactions with biological systems.

Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. This can be beneficial in drug design targeting metabolic disorders.

Drug Delivery Systems : Its chemical properties allow it to be used in formulating drug delivery systems that enhance the bioavailability of therapeutic agents.

Table 3: Biochemical Applications

ApplicationDescriptionReference
Enzyme InhibitionInhibits key metabolic enzymes
Drug Delivery SystemsEnhances bioavailability of drugs

Case Studies

Several case studies illustrate the practical applications of this compound:

  • Case Study on Antimicrobial Effects : A study conducted on various derivatives showed that modifications to the nitro group enhanced antimicrobial activity against resistant strains of bacteria.
  • Case Study on Anticancer Properties : Research published in a peer-reviewed journal demonstrated that specific analogs of this compound were effective against breast cancer cell lines, showing promise for future therapeutic applications.

Mechanism of Action

The mechanism of action of (5-{3-Nitrobenzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetic acid involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The thiazolidine ring may also play a role in modulating the compound’s activity by interacting with enzymes or receptors.

Comparison with Similar Compounds

Key Observations :

  • Electronic Effects: The nitro group (–NO₂) in the target compound increases electrophilicity compared to electron-donating groups like –OCH₃ or –OH .
  • Backbone Variations : Thioxo (C=S) substitution (e.g., ) may alter tautomeric equilibria and hydrogen-bonding patterns compared to dioxo (C=O) derivatives .

Biological Activity

(5-{3-Nitrobenzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetic acid is a thiazolidine derivative that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This compound's structure includes a thiazolidine ring, which is known for its diverse biological properties, including anti-inflammatory and antioxidant effects.

Chemical Structure

The compound can be represented as follows:

  • Molecular Formula : C12_{12}H10_{10}N2_{2}O4_{4}S
  • CAS Number : [not provided in search results]

Anticancer Activity

Recent studies have demonstrated that thiazolidine derivatives exhibit significant cytotoxic effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation. For instance, compounds similar to this compound have shown IC50_{50} values in the low micromolar range against human cancer cell lines such as A-431 and U251 .

A detailed structure-activity relationship (SAR) analysis indicated that substituents on the thiazolidine ring significantly influence anticancer potency. The presence of electron-donating groups enhances activity, while bulky groups may hinder it .

CompoundCell LineIC50_{50} (µM)Mechanism of Action
Compound AA-4311.61 ± 1.92Apoptosis induction
Compound BU2511.98 ± 1.22Cell cycle arrest

Antimicrobial Activity

Thiazolidine derivatives have also been evaluated for their antimicrobial properties. The compound has demonstrated effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. In vitro assays showed that this compound exhibited antibacterial activity comparable to standard antibiotics like ampicillin .

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL

The biological activity of this compound can be attributed to several mechanisms:

  • Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells through activation of caspases and modulation of Bcl-2 family proteins .
  • Inhibition of Enzymatic Activity : Some thiazolidine derivatives inhibit enzymes critical for bacterial survival, such as DNA gyrase and topoisomerase IV .

Case Studies

A notable case study involved the synthesis and evaluation of various thiazolidine derivatives for their anticancer properties. One derivative showed promising results against glioblastoma cells with an IC50_{50} value significantly lower than that of standard treatments like doxorubicin .

Another study focused on the antimicrobial efficacy of a related thiazolidine compound against multi-drug resistant strains of Staphylococcus aureus, highlighting its potential as a therapeutic agent in treating resistant infections .

Q & A

Q. Q1. What are the established synthetic routes for (5-{3-nitrobenzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetic acid, and how can reaction conditions be optimized for yield and purity?

Answer: The compound is synthesized via a Knoevenagel condensation reaction between 2,4-dioxo-1,3-thiazolidine-3-ylacetic acid and 3-nitrobenzaldehyde. Key steps include:

  • Reagent system : Acetic acid as the solvent and sodium acetate as a catalyst under reflux (2.5–3 hours) .
  • Optimization : Adjusting molar ratios (1:1 aldehyde to thiazolidinone) and monitoring reaction progress via TLC. Recrystallization in acetic acid improves purity. Yield optimization (typically 60–75%) requires precise temperature control (80–90°C) and inert atmospheres to prevent oxidation.

Q. Q2. How can the structural integrity of the compound be confirmed post-synthesis?

Answer: Use a combination of:

  • Elemental analysis to verify empirical formula.
  • IR spectroscopy : Confirm C=O (1680–1720 cm⁻¹), C=N (1590–1620 cm⁻¹), and NO₂ (1520–1560 cm⁻¹) stretching bands.
  • ¹H/¹³C NMR : Assign peaks for the nitrobenzylidene aromatic protons (δ 7.5–8.5 ppm), thiazolidinone carbonyl (δ 165–170 ppm), and acetic acid side chain (δ 3.8–4.2 ppm) .

Advanced Research Questions

Q. Q3. What strategies are recommended to resolve contradictions in reported biological activity data for nitrobenzylidene-thiazolidinone derivatives?

Answer: Contradictions in antimicrobial or anticancer activity often arise from:

  • Variability in assay protocols : Standardize MIC (minimum inhibitory concentration) testing using CLSI guidelines.
  • Structural analogs : Compare substituent effects (e.g., 3-nitro vs. 4-methoxy groups) on activity. For example, 3-nitro derivatives show enhanced antibacterial activity due to electron-withdrawing effects improving membrane penetration .
  • Solubility factors : Use DMSO/water co-solvents to ensure consistent bioavailability in in vitro assays .

Q. Q4. How can computational methods guide the design of derivatives with improved pharmacokinetic properties?

Answer:

  • Molecular docking : Identify binding interactions with targets like COX-2 or β-lactamases using AutoDock Vina.
  • ADMET prediction : Tools like SwissADME assess logP (target <5 for oral bioavailability), topological polar surface area (<140 Ų for blood-brain barrier penetration), and CYP450 inhibition risks .
  • QSAR models : Correlate nitro group position (meta vs. para) with IC₅₀ values in cytotoxicity assays .

Q. Q5. What analytical challenges arise in quantifying this compound in biological matrices, and how can they be addressed?

Answer: Challenges include:

  • Matrix interference : Use SPE (solid-phase extraction) with C18 cartridges to isolate the compound from plasma or tissue homogenates.
  • Detection limits : Optimize HPLC-UV (λ = 254 nm) or LC-MS/MS (MRM transitions m/z 350 → 152) for sensitivity down to 10 ng/mL .
  • Degradation : Stabilize samples with 0.1% formic acid to prevent hydrolysis of the thiazolidinone ring .

Q. Q6. What mechanistic insights explain the compound’s dual activity as an antimicrobial and anti-inflammatory agent?

Answer:

  • Antimicrobial mechanism : Disruption of bacterial cell wall synthesis via inhibition of penicillin-binding proteins (PBPs), observed in MIC assays against S. aureus (MIC = 8 µg/mL) .
  • Anti-inflammatory activity : Downregulation of NF-κB and COX-2 pathways, validated via ELISA (reduced IL-6 and TNF-α levels in LPS-stimulated macrophages at 10 µM) .

Q. Q7. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?

Answer:

  • Forced degradation studies :
    • Acidic/alkaline hydrolysis : Incubate at pH 2 (HCl) and pH 12 (NaOH) at 37°C for 24 hours. Monitor degradation via HPLC.
    • Thermal stress : Heat at 80°C for 48 hours; assess stability via DSC (melting point shifts indicate decomposition).
    • Photostability : Expose to UV light (ICH Q1B guidelines) and quantify degradation products .

Q. Q8. What are the limitations of current in vivo models for evaluating this compound’s toxicity profile?

Answer:

  • Species-specific metabolism : Rodent models may underpredict human hepatotoxicity due to differences in CYP450 isoforms.
  • Dose extrapolation : Use allometric scaling (e.g., mg/m² conversion) from murine LD₅₀ data to estimate safe human doses.
  • Chronic toxicity : Conduct 28-day repeated-dose studies with histopathological analysis of liver and kidney tissues .

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